2,2'-(5,5'-Bis((1H-1,2,4-triazol-1-yl)methyl)-2,2'-bi(1H-indole)-2,2'-diyl)bis(N,N-dimethylethanamin
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Overview
Description
2,2’-(5,5’-Bis((1H-1,2,4-triazol-1-yl)methyl)-2,2’-bi(1H-indole)-2,2’-diyl)bis(N,N-dimethylethanamin) is a complex organic compound that features a unique structure combining indole and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(5,5’-Bis((1H-1,2,4-triazol-1-yl)methyl)-2,2’-bi(1H-indole)-2,2’-diyl)bis(N,N-dimethylethanamin) typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazole precursors, followed by their coupling through a series of condensation and cyclization reactions. Common reagents used in these steps include aldehydes, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2’-(5,5’-Bis((1H-1,2,4-triazol-1-yl)methyl)-2,2’-bi(1H-indole)-2,2’-diyl)bis(N,N-dimethylethanamin) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups into the molecule.
Scientific Research Applications
2,2’-(5,5’-Bis((1H-1,2,4-triazol-1-yl)methyl)-2,2’-bi(1H-indole)-2,2’-diyl)bis(N,N-dimethylethanamin) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,2’-(5,5’-Bis((1H-1,2,4-triazol-1-yl)methyl)-2,2’-bi(1H-indole)-2,2’-diyl)bis(N,N-dimethylethanamin) exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
2,2’-Biindole: A simpler analog lacking the triazole groups.
1H-1,2,4-Triazole: A basic triazole compound without the indole moiety.
Bis(indolyl)methane: Contains two indole units but lacks the triazole rings.
Uniqueness
2,2’-(5,5’-Bis((1H-1,2,4-triazol-1-yl)methyl)-2,2’-bi(1H-indole)-2,2’-diyl)bis(N,N-dimethylethanamin) is unique due to its combination of indole and triazole rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not possible with simpler analogs.
Properties
CAS No. |
1797130-62-1 |
---|---|
Molecular Formula |
C30H36N10 |
Molecular Weight |
536.688 |
IUPAC Name |
2-[2-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C30H36N10/c1-37(2)11-9-23-25-13-21(15-39-19-31-17-33-39)5-7-27(25)35-29(23)30-24(10-12-38(3)4)26-14-22(6-8-28(26)36-30)16-40-20-32-18-34-40/h5-8,13-14,17-20,35-36H,9-12,15-16H2,1-4H3 |
InChI Key |
BQEOFXZCJHJURJ-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1=C(NC2=C1C=C(C=C2)CN3C=NC=N3)C4=C(C5=C(N4)C=CC(=C5)CN6C=NC=N6)CCN(C)C |
Synonyms |
Rizatriptan 2,2-Dimer Impurity |
Origin of Product |
United States |
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